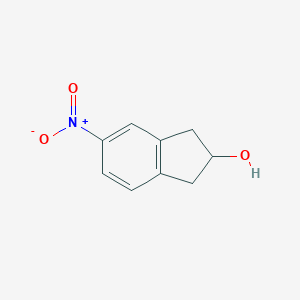

2-Hydroxy-5-nitroindane

Descripción general

Descripción

2-Hydroxy-5-nitroindane is a compound that is not directly mentioned in the provided papers, but its structural relatives and synthesis methods can provide insights into its potential characteristics and applications. The compound appears to be related to the field of organic chemistry, with potential relevance in the synthesis of pharmaceuticals and pesticides, as well as in materials science for the development of polymers with specific properties .

Synthesis Analysis

The synthesis of compounds related to 2-Hydroxy-5-nitroindane involves multiple steps, including nitration, reduction, dehydration, epoxidation, and amination. For instance, the synthesis of 1-Animo-2-Hydroxy-6-Nitroindane, a compound with a similar structure, was achieved with a yield of 20.4% using these methods. The nitration step produced a main product and byproducts, which were separated by chromatography. The yield of epoxidation was improved by using m-CPBA, and the final product was purified by recrystallization .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various analytical techniques. For example, the structure of 2-phenyl-5-nitroindazole was confirmed by X-ray analysis . Similarly, the structure of 2-nitro-2'-hydroxy-5'-methylazobenzene was studied using theoretical calculations and spectroscopic methods, which helped to determine the most probable isomeric structures in different solvents .

Chemical Reactions Analysis

The chemical reactivity of related nitro compounds has been explored in various studies. For instance, 5-hydroxy-4-nitrosobenzotriazoles and 6-hydroxy-7-nitrosoindazoles were synthesized and shown to split into different acrylic acids under certain conditions . The chemistry of 2-hydroxy-5-nitrobenzyl bromide was also studied, revealing its ability to form complexes with amino acid esters and undergo various reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated to understand their behavior and potential applications. For example, the 2-hydroxy-5-nitrobenzyl group was found to be an effective protecting group for diazeniumdiolates, displaying enhanced thermal stability and efficient release of nitric oxide in aqueous solutions. This property was utilized to create NO-releasing polymers with enhanced biocompatibility, as demonstrated in a porcine implant model .

Aplicaciones Científicas De Investigación

Application 1: Synthesis of Molybdenum Complexes

- Summary of Application: This study aimed to synthesize molybdenum complexes coordinated with an aroyl hydrazone-type ligand (H2L), which was generated through the condensation of 2-hydroxy-5-nitrobenzaldehyde with benzhydrazide .

- Methods of Application: The synthesis yielded two types of mononuclear complexes, specifically [MoO2(L)(MeOH)] and [MoO2(L)(H2O)], as well as a bipyridine-bridged dinuclear complex, [(MoO2(L))2(4,4’-bpy)]. These entities were thoroughly characterized using a suite of analytical techniques, including attenuated total reflectance infrared spectroscopy (IR-ATR), elemental analysis (EA), thermogravimetric analysis (TGA), and single-crystal X-ray diffraction (SCXRD) .

- Results or Outcomes: The mononuclear complexes were tested as catalysts in the epoxidation of cyclooctene and the oxidation of linalool. Among these, the water-coordinated mononuclear complex, [MoO2(L)(H2O)], demonstrated superior electrical and catalytic properties .

Application 2: Interaction with Anti-hFABP Immunoglobulin G1

- Summary of Application: The interaction between the 2-(2-hydroxy-5-nitrobenzylidene)-1,3-indanedione (HNBID) dye and the IgG1 monoclonal mouse antibody anti-human heart fatty acid binding protein (anti-hFABP) has been investigated .

- Methods of Application: The interaction was investigated by fluorescence and circular dichroism spectroscopies, and complementary structural results were obtained by molecular modeling .

- Results or Outcomes: The parameters characterizing this interaction, namely the quenching and binding constants, classes of binding sites, and excited state lifetimes, were determined. The localization of HNBID within the Fc region of anti-hFABP was predicted .

Application 3: Synthetic Preparation of Coumarin

- Summary of Application: 2-Hydroxy-5-nitrobenzaldehyde is used in the synthetic preparation of coumarin , a pharmaceutic aid that is found in tonka beans, lavender oil, woodruff, and sweet clover .

- Methods of Application: The specific synthetic methods can vary, but typically involve the condensation of 2-hydroxy-5-nitrobenzaldehyde with a suitable precursor to form the coumarin structure .

- Results or Outcomes: The outcome of this application is the synthesis of coumarin, a compound with various applications in the pharmaceutical industry .

Application 4: Interaction with Rat Hepatic Glucose 6-Phosphatase System

- Summary of Application: The interaction of 2-hydroxy-5-nitrobenzaldehyde and chlorogenic acid (CHL) with the components of the rat hepatic glucose 6-phosphatase system was studied .

- Methods of Application: The interaction was investigated using various biochemical techniques .

- Results or Outcomes: The parameters characterizing this interaction were determined .

Safety And Hazards

Propiedades

IUPAC Name |

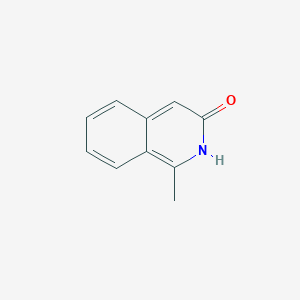

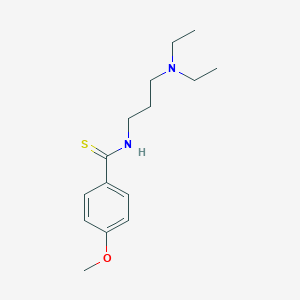

5-nitro-2,3-dihydro-1H-inden-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-9-4-6-1-2-8(10(12)13)3-7(6)5-9/h1-3,9,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPGHIYRAUSHOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC(=C2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395035 | |

| Record name | 2-Hydroxy-5-nitroindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-5-nitroindane | |

CAS RN |

16513-67-0 | |

| Record name | 2-Hydroxy-5-nitroindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Tert-butyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B95409.png)